Regorafenib(Pyridine)-N-oxide-d3

LC-MS/MS Internal Standard Metabolite Quantification

Regorafenib(Pyridine)-N-oxide-d3 is the definitive deuterated internal standard (SIL-IS) for accurate LC-MS/MS quantification of the active M2 metabolite (Regorafenib N-oxide). Unlike unlabeled M2 (co-elution risk) or Regorafenib-d3 (targets M0, lacks N-oxide), this compound provides a +3 Da mass shift with matched chromatographic behavior, essential for EMA/FDA-compliant bioanalysis. Ideal for clinical TDM, pharmacokinetic DDI studies, and ANDA analytical method validation (AMV/QC).

Molecular Formula C21H15ClF4N4O4
Molecular Weight 501.8 g/mol
Cat. No. B12398063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRegorafenib(Pyridine)-N-oxide-d3
Molecular FormulaC21H15ClF4N4O4
Molecular Weight501.8 g/mol
Structural Identifiers
SMILESCNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-]
InChIInChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32)/i1D3
InChIKeyNUCXNEKIESREQY-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Regorafenib(Pyridine)-N-oxide-d3: Deuterated Internal Standard for LC-MS/MS Quantification of the Active M2 Metabolite


Regorafenib(Pyridine)-N-oxide-d3 (CAS 1333489-03-4) is a deuterium-labeled analog of Regorafenib N-oxide (M2), the primary active metabolite of the multikinase inhibitor regorafenib . In this compound, three hydrogen atoms in the pyridine ring are replaced with deuterium, resulting in a molecular weight of approximately 501.8 g/mol [1]. As a stable isotope-labeled internal standard (SIL-IS), it is specifically intended for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately quantify Regorafenib N-oxide (M2) in biological matrices .

Why Regorafenib(Pyridine)-N-oxide-d3 Cannot Be Replaced by Unlabeled M2 or Other Regorafenib Internal Standards


Generic substitution among regorafenib-related internal standards is not scientifically valid due to distinct analytical targets and isotopic labeling patterns. Unlabeled Regorafenib N-oxide (M2) cannot serve as an internal standard because it co-elutes and shares identical mass transitions with the endogenous analyte, precluding accurate quantification [1]. Regorafenib-d3, while deuterated, targets the parent drug regorafenib (M0) and lacks the N-oxide functional group essential for tracking the M2 metabolite [2]. Regorafenib-13C-d3 N-oxide offers a different mass shift (+4 Da for 13C + 3 Da for 2H vs +3 Da for 2H only) and may introduce distinct matrix effects or recovery biases if not validated . N-Desmethyl Regorafenib N-oxide-d3 targets the M5 metabolite and is not suitable for M2 quantification . The following quantitative evidence establishes why this specific SIL-IS is required for reliable M2 metabolite quantification.

Quantitative Differentiation of Regorafenib(Pyridine)-N-oxide-d3 Against Closest Analogs


Analytical Target Specificity: M2 Metabolite Quantification vs. Parent Drug or M5

Regorafenib(Pyridine)-N-oxide-d3 is specifically labeled for the M2 metabolite (Regorafenib N-oxide), whereas Regorafenib-d3 is labeled for the parent drug. In a validated UPLC-MS/MS method for rat plasma, regorafenib D3 served as the internal standard for regorafenib (parent), but a separate deuterated standard (the target compound) would be required for accurate quantification of the M2 metabolite due to its distinct molecular structure (N-oxide) and mass transition [1]. The human plasma LC-MS/MS method simultaneously quantifies regorafenib, M2, and M5, each requiring matched internal standards to correct for differential ionization and matrix effects [2].

LC-MS/MS Internal Standard Metabolite Quantification Regorafenib

Isotopic Purity and Enrichment: Certified vs. Unlabeled and 13C-Labeled Analogs

Regorafenib(Pyridine)-N-oxide-d3 is supplied with a minimum HPLC purity of ≥95% and is intended for use as a certified analytical standard . In contrast, Regorafenib-13C-d3 N-oxide offers dual labeling (13C and 2H) with isotopic enrichment of 99% 13C and 98% 2H, which provides a larger mass shift (+4 Da) but may be unnecessary for routine M2 quantification and could alter chromatographic behavior . The target compound's single-isotope (2H) labeling minimizes isotopic interference while providing sufficient mass separation from the endogenous analyte.

Stable Isotope Isotopic Enrichment Purity Regorafenib

Clinical Relevance: M2 Metabolite Plasma Exposure Justifies Dedicated Internal Standard

The active M2 metabolite (Regorafenib N-oxide) achieves clinically significant plasma concentrations comparable to the parent drug. In patients receiving regorafenib 160 mg daily for 21 days, the geometric mean AUC0–24 for M2 was 48.08 mg·h/L (CV 88.5%), which is approximately 96% of the parent drug AUC0–24 of 50.26 mg·h/L [1]. This near-equivalent systemic exposure underscores the necessity of accurate M2 quantification in therapeutic drug monitoring and pharmacokinetic studies. The target compound enables precise measurement of M2 concentrations across the clinically observed range (e.g., 25–2500 ng/mL in rat plasma [2]; 50–5000 ng/mL in human plasma [3]).

Pharmacokinetics M2 Metabolite Plasma Exposure Regorafenib

Primary Research and Industrial Applications for Regorafenib(Pyridine)-N-oxide-d3


LC-MS/MS Method Development and Validation for M2 Metabolite Quantification

This compound serves as the definitive internal standard for developing and validating LC-MS/MS methods aimed at quantifying the active M2 metabolite (Regorafenib N-oxide) in biological matrices such as human or rodent plasma. It enables correction for variability in sample preparation, ionization efficiency, and matrix effects, ensuring method accuracy and precision compliant with EMA/FDA bioanalytical guidelines [1].

Clinical Pharmacokinetic and Therapeutic Drug Monitoring (TDM) Studies

In clinical pharmacokinetic studies and TDM of regorafenib, accurate quantification of the M2 metabolite is essential due to its systemic exposure being nearly equivalent to the parent drug (AUC0–24 ~48 mg·h/L vs 50 mg·h/L) [2]. Regorafenib(Pyridine)-N-oxide-d3 is used to generate calibration curves and quality control samples for M2 measurement, facilitating dose optimization and assessment of inter-individual variability [3].

Preclinical Drug-Drug Interaction (DDI) and Metabolism Studies

Preclinical DDI studies, such as those investigating the effect of co-administered drugs (e.g., trametinib) on regorafenib pharmacokinetics, require precise measurement of M2 metabolite concentrations to assess alterations in metabolic pathways [1]. The target compound is used as the internal standard for M2 in these UPLC-MS/MS assays, enabling researchers to detect changes in Cmax and AUC of the metabolite following co-treatment [1].

Quality Control and Reference Standard for ANDA Submissions

As a fully characterized stable isotope-labeled reference standard, Regorafenib(Pyridine)-N-oxide-d3 is suitable for use in Abbreviated New Drug Application (ANDA) submissions for generic regorafenib products. It supports analytical method validation (AMV), quality control (QC) testing, and establishment of traceability to pharmacopeial standards (USP/EP) during commercial production [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Regorafenib(Pyridine)-N-oxide-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.